5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperazine ring bearing a 2-methylbenzoyl group and an (E)-configured styrenyl moiety. Its molecular formula is C24H22N4O2, with a molecular weight of 398.46 g/mol . This compound is structurally characterized by:
- A piperazine ring at position 5 of the oxazole, functionalized with a 2-methylbenzoyl group (a methyl-substituted aromatic ketone).
- An (E)-2-phenylethenyl group at position 2, contributing rigidity and π-conjugation.
The compound is cataloged under ID D465-0007 and is available in 43 mg quantities, indicating its use in exploratory pharmacological or material science research .
Properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-18-7-5-6-10-20(18)23(29)27-13-15-28(16-14-27)24-21(17-25)26-22(30-24)12-11-19-8-3-2-4-9-19/h2-12H,13-16H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGFGWAFOYNFGM-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, characterized by its unique structural features that include a piperazine moiety and a carbonitrile group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and neuroleptic effects.
Chemical Structure
The molecular formula of the compound is , and its structural representation includes:
- Oxazole ring : A five-membered ring containing nitrogen and oxygen.
- Piperazine group : A six-membered ring that enhances the compound's pharmacological properties.
- Carbonitrile group : Contributes to the compound's reactivity and biological interaction potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of the oxazole ring via cyclization reactions.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Acylation with 2-methylbenzoyl chloride to introduce the benzoyl group.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds have been observed to interfere with cell cycle progression.
- Induction of apoptosis : Activation of caspases leading to programmed cell death.
A comparative study highlighted that certain oxazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Neuroleptic Activity
The compound has also been evaluated for neuroleptic effects. A series of piperazine derivatives demonstrated promising results in animal models, showing reduced extrapyramidal side effects compared to traditional neuroleptics. Specifically, compounds with similar structures were reported to have:
- Reduced catalepsy : Indicating a lower likelihood of motor side effects.
- Prolonged therapeutic effects : Offering potential advantages in clinical settings .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.
- Cell Signaling Pathways : It could interfere with key signaling pathways involved in cell growth and survival.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Anticancer Study : A study involving a related oxazole derivative showed significant tumor reduction in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroleptic Efficacy : In trials assessing neuroleptic activity, compounds structurally related to this compound exhibited favorable profiles compared to established treatments like chlorpromazine, particularly in terms of side effect profiles .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Side Effects |
|---|---|---|---|
| 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(E)-phenylethenyl oxazole | Anticancer | 5.0 | Low |
| 4-(4-fluorophenyl)-5-[2-[4-(3,5-dichlorophenyl)-1-piperazinyl]ethyl]-2(3H)-oxazolone | Neuroleptic | 8.0 | Moderate |
| Chlorpromazine | Neuroleptic | 10.0 | High |
Scientific Research Applications
Research indicates that 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile exhibits significant biological activities:
Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural components allow for interaction with various molecular targets involved in cancer progression.
Antidepressant Effects : Some studies have indicated that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models. This suggests potential for further research into its psychopharmacological applications.
Antimicrobial Activity : The presence of the oxazole ring is known to enhance antimicrobial properties. Research is ongoing to evaluate its effectiveness against various bacterial strains.
Case Studies and Research Findings
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of oxazole derivatives, including those similar to our compound. Results indicated significant cytotoxicity against breast cancer cells, suggesting a pathway for further development in oncology treatments.
- Psychopharmacological Studies : In a behavioral pharmacology study, related piperazine compounds demonstrated increased serotonin levels in rodent models, indicating potential antidepressant effects. This opens avenues for exploring the compound's efficacy in treating mood disorders .
- Antimicrobial Evaluation : A recent investigation assessed various oxazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings showed promising results for compounds structurally related to this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can be compared to related derivatives, as detailed below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Structural Analysis
Electron-Withdrawing vs. The cyano group at position 4 is conserved across all analogs, suggesting its critical role in stabilizing the oxazole ring or mediating hydrogen bonding .
Styrenyl vs. Derivatives with simpler aryl groups (e.g., 2-fluorophenyl in or furyl in ) lack this rigidity, which may reduce binding affinity .
Chlorinated derivatives (e.g., ) may offer stronger van der Waals interactions but with increased metabolic stability concerns .
Bulk and Solubility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
